

2-Chloro-6-methylbenzamide chemical properties

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Compound of Interest

Compound Name: 2-Chloro-6-methylbenzamide

Cat. No.: B034336

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An In-depth Technical Guide to the Chemical Properties of **2-Chloro-6-methylbenzamide**

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and spectral characteristics of **2-Chloro-6-methylbenzamide**. The information is intended to support research, development, and quality control activities involving this compound.

Core Chemical Properties

2-Chloro-6-methylbenzamide is a chlorinated and methylated derivative of benzamide. Its core physicochemical properties are summarized in the table below. While experimental data for some properties are not readily available, predicted values from computational models are provided to guide experimental design.

Property	Value	Source
IUPAC Name	2-chloro-6-methylbenzamide	
CAS Number	101080-58-4	[1]
Molecular Formula	C ₈ H ₈ ClNO	
Molecular Weight	169.61 g/mol	
Melting Point	164-166 °C	
Boiling Point	Predicted: 317.8 ± 25.0 °C	Predicted
Solubility	Predicted: Sparingly soluble in water	Predicted
SMILES	CC1=C(C(=O)N)C(Cl)=CC=C1	
InChI Key	ODGRDDQOHGVCHQ- UHFFFAOYSA-N	

Synthesis Protocols

The synthesis of **2-Chloro-6-methylbenzamide** can be achieved through standard amidation reactions starting from either 2-chloro-6-methylbenzoic acid or its more reactive derivative, 2-chloro-6-methylbenzoyl chloride.

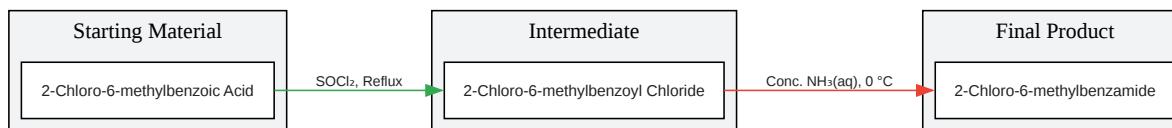
Method 1: From 2-Chloro-6-methylbenzoic Acid

This method involves the conversion of the carboxylic acid to an amide, which can be facilitated by activating agents such as thionyl chloride (SOCl₂)[2][3][4][5].

Experimental Protocol:

- Activation of Carboxylic Acid: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), suspend 2-chloro-6-methylbenzoic acid (1.0 eq) in a dry, aprotic solvent such as dichloromethane (DCM) or toluene.
- Add thionyl chloride (1.1-1.5 eq) dropwise to the suspension at 0 °C (ice bath).

- Allow the reaction mixture to warm to room temperature and then heat to reflux for 1-2 hours, or until the evolution of HCl gas ceases and the solution becomes clear. This indicates the formation of 2-chloro-6-methylbenzoyl chloride.
- Amidation: Cool the reaction mixture to 0 °C. In a separate flask, prepare a concentrated solution of aqueous ammonia (excess, e.g., 10 eq).
- Slowly add the cooled acyl chloride solution to the ammonia solution with vigorous stirring, while maintaining the temperature at 0 °C.
- A precipitate of **2-Chloro-6-methylbenzamide** will form. Continue stirring at room temperature for 1-2 hours to ensure the completion of the reaction.
- Work-up and Purification: Filter the solid product and wash thoroughly with cold water to remove ammonium chloride and any excess ammonia.
- Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain pure **2-Chloro-6-methylbenzamide**.
- Dry the purified product under vacuum.



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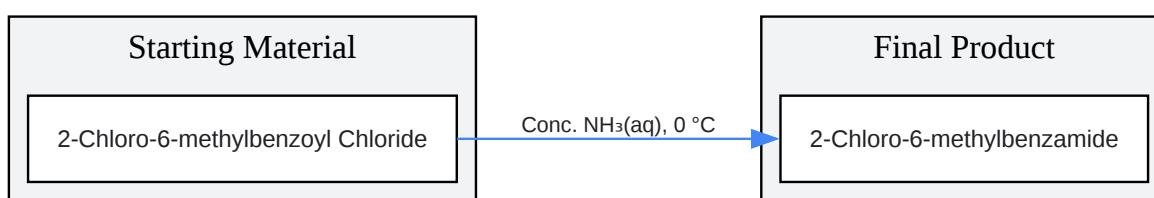
Synthesis of **2-Chloro-6-methylbenzamide** from its carboxylic acid precursor.

Method 2: From 2-Chloro-6-methylbenzoyl Chloride

This is a more direct method that utilizes the highly reactive acyl chloride[6][7][8].

Experimental Protocol:

- Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere, dissolve 2-chloro-6-methylbenzoyl chloride (1.0 eq) in a dry, aprotic solvent like dichloromethane (DCM) or diethyl ether.
- Cool the solution to 0 °C using an ice bath.
- Amidation: To the cooled solution, add a concentrated aqueous solution of ammonia (at least 2.0 eq) dropwise with vigorous stirring[7]. The use of excess ammonia is crucial to neutralize the HCl byproduct, forming ammonium chloride[6][7][8].
- A white precipitate of **2-Chloro-6-methylbenzamide** will form immediately.
- After the addition is complete, allow the reaction mixture to warm to room temperature and continue to stir for an additional 1-2 hours.
- Work-up and Purification: Filter the solid product and wash it extensively with cold water to remove the ammonium chloride.
- The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol or an ethanol/water mixture, to yield the pure amide.
- Dry the final product under vacuum.



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Direct synthesis of **2-Chloro-6-methylbenzamide** from its acyl chloride.

Predicted Spectral Data

Due to the lack of publicly available experimental spectra for **2-Chloro-6-methylbenzamide**, predicted spectral data are provided below. These predictions are based on the known effects

of the substituent groups on the benzene ring and amide functionality.

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methyl protons, and the amide protons.

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~ 7.2 - 7.5	Multiplet	3H	Aromatic protons
~ 5.5 - 7.5 (broad)	Singlet	2H	Amide (-CONH ₂)
~ 2.4	Singlet	3H	Methyl (-CH ₃)

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will display signals for the carbonyl carbon, the aromatic carbons, and the methyl carbon.

Chemical Shift (δ , ppm)	Assignment
~ 170	Carbonyl carbon (-C=O)
~ 125 - 140	Aromatic carbons
~ 20	Methyl carbon (-CH ₃)

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum will exhibit characteristic absorption bands for the amide and aromatic functionalities.

Wavenumber (cm ⁻¹)	Vibration
~ 3350, 3170	N-H stretching (amide)
~ 1660	C=O stretching (amide I band)
~ 1600, 1470	C=C stretching (aromatic ring)
~ 1400	N-H bending (amide II band)
~ 750 - 800	C-Cl stretching

Mass Spectrometry (Predicted)

The mass spectrum is expected to show a molecular ion peak and characteristic fragmentation patterns.

m/z Ratio	Fragment Ion
169/171	[M] ⁺ (Molecular ion, showing isotopic pattern for Cl)
153/155	[M - NH ₂] ⁺
125/127	[M - CONH ₂] ⁺
90	[C ₇ H ₆] ⁺

Safety Information

A safety data sheet for **2-Chloro-6-methylbenzamide** indicates that it should be handled with care[1]. For its precursor, 2-chloro-6-methylbenzoic acid, GHS hazard statements include H302 (Harmful if swallowed) and H318 (Causes serious eye damage)[9]. Appropriate personal protective equipment should be worn when handling these chemicals.

Biological Activity

There is limited direct information on the biological activity of **2-Chloro-6-methylbenzamide**. However, the structurally related N-(2-chloro-6-methyl-phenyl) moiety is found in pharmacologically active compounds, such as dual Src/Abl kinase inhibitors, which have shown

potent antitumor activity in preclinical assays. This suggests that derivatives of **2-Chloro-6-methylbenzamide** could be of interest in drug discovery programs.

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